4-Bromo-2-chloro-6-(trifluoromethyl)pyridin-3-amine
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Overview
Description
4-Bromo-2-chloro-6-(trifluoromethyl)pyridin-3-amine is a heterocyclic organic compound that contains bromine, chlorine, and trifluoromethyl groups attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-6-(trifluoromethyl)pyridin-3-amine typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a pyridine derivative followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong bases, halogenating agents, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-6-(trifluoromethyl)pyridin-3-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts (Pd) with boronic acids or esters in the presence of bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Bromo-2-chloro-6-(trifluoromethyl)pyridin-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-6-(trifluoromethyl)pyridin-3-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-chloro-6-(trifluoromethyl)aniline
- 2-Bromo-4-chloro-6-(trifluoromethyl)pyridine
- 4-Bromo-2-(trifluoromethyl)pyridine
Uniqueness
4-Bromo-2-chloro-6-(trifluoromethyl)pyridin-3-amine is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-bromo-2-chloro-6-(trifluoromethyl)pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClF3N2/c7-2-1-3(6(9,10)11)13-5(8)4(2)12/h1H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJILBCSPZTZLAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(F)(F)F)Cl)N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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